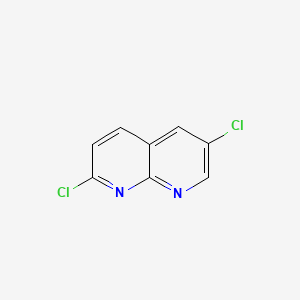

2,6-Dichloro-1,8-naphthyridine

描述

2,6-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them valuable in various fields such as medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cobalt-catalyzed cross-coupling of halogenated naphthyridines with magnesium and zinc organometallics. For instance, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of cobalt chloride (CoCl2) as a catalyst yields the desired product . Another method involves the use of multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2,6-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form polyfunctional naphthyridines.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl- and arylmagnesium halides, arylzinc halides, and various catalysts such as cobalt chloride and iron catalysts . Reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and the addition of ligands to enhance the reaction efficiency.

Major Products Formed

Major products formed from these reactions include monoalkylated and polyfunctional naphthyridines, which can exhibit unique photochemical and biological properties .

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of 1,8-naphthyridine can enhance the activity of existing antibiotics against multi-resistant bacterial strains. For instance, when combined with fluoroquinolones like norfloxacin and ofloxacin, 2,6-dichloro-1,8-naphthyridine derivatives demonstrated a synergistic effect that significantly reduced the minimum inhibitory concentrations (MICs) required for effective bacterial inhibition .

In terms of anticancer properties, this compound has shown promise in inhibiting specific enzymes and receptors involved in cancer pathways. It has been linked to the modulation of biological pathways that could lead to the development of new therapeutic agents for treating various cancers.

Materials Science

Light-Emitting Diodes and Solar Cells

In materials science, this compound is utilized in the fabrication of light-emitting diodes (LEDs) and dye-sensitized solar cells (DSSCs). The incorporation of this compound into the structure of LEDs enhances their performance and efficiency. Similarly, its application as a dye in DSSCs improves solar energy conversion efficiency.

Coordination Chemistry

Ligand Properties

As a ligand in coordination chemistry, this compound can form complexes with various metal centers. These complexes often exhibit unique properties that can be exploited for different applications, including catalysis and material synthesis.

Analytical Chemistry

Molecular Sensors

The compound is also used in the design of molecular sensors. By integrating this compound into sensor frameworks, researchers have improved the sensitivity and selectivity of these analytical devices. This application is crucial for detecting specific biological or chemical targets with high precision.

Case Study 1: Antibiotic Enhancement

In a study published in December 2021, researchers evaluated the modulatory effects of 1,8-naphthyridine derivatives on fluoroquinolone antibiotics. The results indicated significant reductions in MICs against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing the potential of combining these compounds for enhanced antibiotic therapy .

Case Study 2: Anticancer Activity

Research highlighted the cytotoxic effects of certain 1,8-naphthyridine derivatives against human cancer cell lines. For example, compounds derived from this scaffold exhibited activity comparable to doxorubicin against multiple cancer types. This study emphasizes the need for further exploration into the mechanisms behind these effects to optimize therapeutic applications .

Summary Table of Applications

| Field | Application | Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced activity against multi-resistant bacteria |

| Anticancer agents | Inhibition of cancer-related enzymes | |

| Materials Science | Light-emitting diodes | Improved performance and efficiency |

| Dye-sensitized solar cells | Increased solar energy conversion efficiency | |

| Coordination Chemistry | Ligand for metal complexes | Unique properties for catalysis and material synthesis |

| Analytical Chemistry | Molecular sensors | Enhanced sensitivity and selectivity |

作用机制

The mechanism of action of 2,6-Dichloro-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, its photochemical properties enable it to participate in light-induced reactions, making it useful in photodynamic therapy .

相似化合物的比较

Similar Compounds

Similar compounds to 2,6-Dichloro-1,8-naphthyridine include:

1,5-Naphthyridines: These compounds have nitrogen atoms at the 1 and 5 positions and exhibit similar biological activities.

1,6-Naphthyridines: These compounds have nitrogen atoms at the 1 and 6 positions and are known for their anticancer and antiviral properties.

2,7-Dichloro-1,8-naphthyridine: This compound has chlorine atoms at the 2 and 7 positions and shares similar reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

生物活性

2,6-Dichloro-1,8-naphthyridine is a synthetic compound that belongs to the naphthyridine family, known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and antitumor properties.

Overview of Biological Activities

Research indicates that 1,8-naphthyridine derivatives, including this compound, exhibit a range of biological activities:

- Antibacterial : These compounds have shown effectiveness against various bacterial strains, including multi-resistant strains.

- Antitumor : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory : They also possess anti-inflammatory properties that may contribute to their therapeutic potential.

Antibacterial Activity

The antibacterial activity of this compound has been extensively studied. One significant finding is its ability to enhance the activity of existing antibiotics. In a study examining the combination of 1,8-naphthyridine derivatives with fluoroquinolones (like norfloxacin and lomefloxacin), it was found that these combinations significantly reduced the minimum inhibitory concentrations (MICs) against resistant strains of E. coli and S. aureus .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) Without this compound | MIC (µg/mL) With this compound |

|---|---|---|

| E. coli | 32 | 4 |

| S. aureus | 16 | 2 |

This synergistic effect suggests that this compound may act by inhibiting bacterial topoisomerases or other critical enzymes involved in bacterial DNA replication .

Antitumor Activity

The antitumor potential of this compound has been highlighted in various studies. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G2/M phase .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluating the cytotoxicity of various naphthyridine derivatives reported significant activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds were notably lower than those for conventional chemotherapeutics like cisplatin .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

常见问题

Q. What are the established synthetic routes for 2,6-Dichloro-1,8-naphthyridine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves a Skraup reaction starting with malic acid and 2,6-diaminopyridine in concentrated sulfuric acid, yielding 2-amino-7-hydroxy-1,8-naphthyridine (97% yield). Subsequent diazotization and hydrolysis produce 2,7-dihydroxy-1,8-naphthyridine (87%), followed by chlorination using phosphorus pentachloride/oxychloride to yield this compound (97%) .

Key Factors Affecting Yield

- Chlorination Efficiency : Excess PCl₅ and POCl₃ at reflux ensures complete substitution of hydroxyl groups.

- Purification : Recrystallization from ethanol improves purity.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Skraup Reaction | H₂SO₄, 100°C, 2 hours | 97 | |

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 87 | |

| Chlorination | PCl₅/POCl₃, reflux | 97 |

Q. How is the purity and structural integrity of this compound confirmed experimentally?

Basic Research Question

Characterization employs:

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C₈H₄Cl₂N₂ requires C 48.28%, H 2.03%, N 14.09%) .

- Spectroscopy :

Q. What strategies optimize reaction yields in synthesizing this compound derivatives?

Advanced Research Question

Green Chemistry Approaches :

- Solvent Selection : Ethanol or water reduces toxicity (e.g., piperidine-catalyzed Knoevenagel condensation in ethanol yields 76–85% styryl derivatives) .

- Catalyst Efficiency : Piperidine outperforms metal catalysts in styryl derivative synthesis, achieving 74–85% yields under mild conditions .

Reaction Optimization Example :

| Derivative | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Styryl-1,8-naphthyridine | Piperidine/EtOH | 85 | |

| Pyrimidin-2-one analogs | NaOH/EtOH, reflux | 53–67 |

Q. How do researchers evaluate the cytotoxic activity of this compound derivatives?

Advanced Research Question

In Vitro Assays :

- MTT Assay : Derivatives like 4-(4-fluorophenyl)-6-(4-hydroxy-7-methyl-2-phenyl-naphthyridin-3-yl)-pyrimidin-2-one (5f) show IC₅₀ values <10 µM against MCF7 breast cancer cells .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity by 30–50% compared to electron-donating substituents .

Mechanistic Insights :

- Intercalation with DNA or inhibition of topoisomerase II is hypothesized based on fluorescence quenching studies .

Q. What computational methods predict biological interactions of this compound derivatives?

Advanced Research Question

- Molecular Docking : Derivatives like 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4) dock into adenosine A1 receptor active sites, showing binding energies <−8.5 kcal/mol .

- QSAR Models : LogP and polar surface area correlate with blood-brain barrier permeability for neuroactive derivatives .

Q. How to address discrepancies in reported biological activities of derivatives across studies?

Data Contradiction Analysis

- Assay Variability : Differences in cell lines (e.g., MCF7 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values by 2–3 fold .

- Structural Modifications : Minor changes (e.g., -OH vs. -OCH₃) can switch activity from anticancer to antiviral .

Validation Strategies :

属性

IUPAC Name |

2,6-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTSXPVKNKHVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716728 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260898-43-8 | |

| Record name | 2,6-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。